(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol
Overview
Description
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is a chemical compound with the molecular formula C6H9BrN2O and a molecular weight of 205.05 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
It’s known that 4-substituted pyrazoles, a group to which this compound belongs, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
It’s suggested that 4-substituted pyrazoles can inhibit the activity of liver alcohol dehydrogenase , an enzyme involved in the metabolism of alcohols.
Biochemical Pathways
Given its potential inhibitory effect on liver alcohol dehydrogenase , it could impact the alcohol metabolism pathway.
Result of Action
As a potential inhibitor of liver alcohol dehydrogenase , it could potentially affect the metabolism of alcohols in the body.
Biochemical Analysis
Biochemical Properties
(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit oxidative phosphorylation and ATP-32P exchange reactions . Additionally, it affects energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce acetylcholinesterase activity, which is crucial for neural transmission . This reduction can lead to significant behavioral changes and impairments in body movement . Moreover, the compound’s impact on oxidative stress markers like malondialdehyde indicates its role in modulating oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase results in the enzyme’s reduced activity . Additionally, the compound’s structure allows it to participate in tautomerism, which can influence its reactivity and biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that its neurotoxic potentials can be observed over extended periods, affecting both behavioral parameters and biochemical markers . The compound’s stability under various conditions ensures its consistent activity during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxicity. For instance, a dose-dependent increase in malondialdehyde concentration has been observed, although statistically insignificant . This indicates that while the compound can modulate oxidative stress, its effects are dose-dependent and require careful monitoring.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. The compound’s role in oxidative phosphorylation and calcium uptake suggests its involvement in energy metabolism and signaling pathways . These interactions highlight its potential as a modulator of metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound’s interaction with transporters and binding proteins determines its localization and accumulation. Studies have shown that it can be distributed across various cellular compartments, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles. This localization can affect its function, as seen in its interaction with acetylcholinesterase in the nervous system . Understanding its subcellular distribution is vital for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol typically involves the reaction of 4-bromo-3,5-dimethylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the carbonyl group of formaldehyde, followed by protonation to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)formaldehyde or (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carboxylic acid.
Reduction: 4-bromo-3,5-dimethyl-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the hydroxymethyl group.
3,5-Dimethyl-1H-pyrazole: Lacks both the bromine and hydroxymethyl groups.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
Uniqueness
(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the pyrazole ring
Properties
IUPAC Name |
(4-bromo-3,5-dimethylpyrazol-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2O/c1-4-6(7)5(2)9(3-10)8-4/h10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUHCXLBXSSWLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CO)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241091 | |
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94230-83-8 | |
Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94230-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094230838 | |
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Record name | 94230-83-8 | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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Record name | 4-bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.316 | |
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Record name | 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol | |
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